Cas no 930111-06-1 (Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate)

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate is a fluorinated ester derivative featuring a thienylmethyl-substituted piperidine core. Its pentafluorophenyl (PFP) ester group enhances reactivity, making it a valuable intermediate in peptide coupling and other acyl transfer reactions. The electron-withdrawing nature of the PFP moiety facilitates efficient activation under mild conditions, while the thienylmethyl group introduces potential for further functionalization. This compound is particularly useful in medicinal chemistry and materials science, where its stability and selective reactivity are advantageous. Its structural features allow for precise modifications, supporting the synthesis of complex molecules with tailored properties.
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate structure
930111-06-1 structure
Product name:Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
CAS No:930111-06-1
MF:C17H14F5NO2S
MW:391.355580806732
CID:999239
PubChem ID:24229737

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
    • (2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
    • Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate 97
    • Perfluorophenyl 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
    • 1-(thiophen-2-ylmethyl)-4-piperidinecarboxylic acid (2,3,4,5,6-pentafluorophenyl) ester
    • MFCD09879954
    • A844422
    • Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate
    • [2,3,4,5,6-pentakis(fluoranyl)phenyl] 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
    • 930111-06-1
    • DTXSID60640441
    • CS-0458667
    • DB-352626
    • Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate 97%
    • Inchi: InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2
    • InChI Key: ZANIAEUMQOHKCJ-UHFFFAOYSA-N
    • SMILES: C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3

Computed Properties

  • Exact Mass: 391.06700
  • Monoisotopic Mass: 391.06654067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 478
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 57.8Ų

Experimental Properties

  • Melting Point: 73-75°C
  • PSA: 57.78000
  • LogP: 4.19910

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate Security Information

  • Hazardous Material Identification: C

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529334-250mg
Perfluorophenyl 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
930111-06-1 98%
250mg
¥3494.00 2024-04-25
Apollo Scientific
PC3225-250mg
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
930111-06-1 97%
250mg
£250.00 2025-02-21

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate Related Literature

Additional information on Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate (CAS No. 930111-06-1): An Overview

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate (CAS No. 930111-06-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. The combination of a pentafluorophenyl group and a thienyl-substituted piperidine carboxylate moiety imparts distinct chemical and biological properties, making it an intriguing subject for both academic and industrial research.

The pentafluorophenyl group is known for its strong electron-withdrawing effect, which can significantly influence the reactivity and stability of the molecule. This property is particularly useful in the design of bioconjugates and prodrugs, where controlled release and enhanced solubility are critical. The thien-2-ylmethyl substitution on the piperidine ring adds a layer of complexity, introducing aromaticity and potential interactions with biological targets such as enzymes and receptors.

Recent studies have highlighted the importance of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate in the development of small molecule inhibitors for various therapeutic targets. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a specific kinase involved in cancer progression. The researchers found that the unique structure of the compound allowed it to selectively bind to the target enzyme, thereby disrupting key signaling pathways associated with tumor growth.

In another notable study, Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate was investigated for its potential as a scaffold for developing new antiviral agents. The compound's ability to modulate viral replication was attributed to its capacity to interfere with viral protein-protein interactions. This finding opens up new avenues for the design of antiviral drugs that can target multiple viral strains, potentially addressing the challenge of drug resistance.

The synthesis of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate involves several well-established chemical reactions, including coupling reactions and functional group transformations. The robust synthetic route ensures high yields and purity, making it suitable for large-scale production. Additionally, the compound's stability under various conditions, such as different pH levels and temperatures, further enhances its utility in pharmaceutical formulations.

From a pharmacological perspective, Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate has demonstrated favorable pharmacokinetic properties. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, which are crucial factors for drug efficacy and safety. These properties make it an attractive candidate for further clinical evaluation.

In conclusion, Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate (CAS No. 930111-06-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties position it as a valuable tool for the development of novel therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, underscoring its significance in advancing medical science.

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